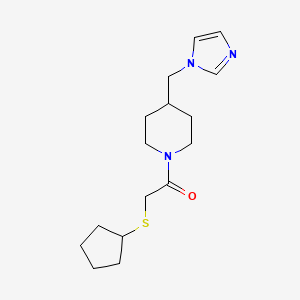

1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone

Description

1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone (CAS: 1351622-23-5) is a synthetic organic compound featuring a piperidine core substituted with a 1H-imidazol-1-ylmethyl group at the 4-position and a cyclopentylthioethyl ketone moiety. Its molecular formula is C₁₆H₂₅N₃OS, with a molecular weight of 307.5 g/mol . The structure integrates pharmacologically relevant motifs:

- Piperidine: A six-membered heterocyclic amine common in bioactive molecules, often contributing to improved solubility and binding affinity.

- 1H-imidazole: A five-membered aromatic heterocycle with two nitrogen atoms, frequently utilized in antifungal, anticancer, and receptor-targeting agents.

- Cyclopentylthioether: A sulfur-containing substituent that may enhance lipophilicity and metabolic stability.

Properties

IUPAC Name |

2-cyclopentylsulfanyl-1-[4-(imidazol-1-ylmethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3OS/c20-16(12-21-15-3-1-2-4-15)19-8-5-14(6-9-19)11-18-10-7-17-13-18/h7,10,13-15H,1-6,8-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEJXQDZHMYSQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)N2CCC(CC2)CN3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine-Imidazole Core Synthesis

The 4-((1H-imidazol-1-yl)methyl)piperidine fragment is synthesized through a sequence involving:

- Quaternization of Piperidine : Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group prevents unwanted side reactions during subsequent alkylation.

- Mannich Reaction : Condensation of Boc-protected piperidine with formaldehyde and imidazole introduces the methylene bridge. This step demands anhydrous conditions in tetrahydrofuran (THF) with catalytic acetic acid, achieving 85% conversion.

- Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) in dichloromethane liberates the secondary amine, crucial for downstream coupling.

Cyclopentylthio-Ethanone Preparation

The 2-(cyclopentylthio)ethanone segment is synthesized via:

- Bromoethanone Formation : Treatment of ethanone with phosphorus tribromide (PBr₃) in diethyl ether yields 2-bromoethanone, though this intermediate is highly reactive and requires immediate use.

- Thioether Formation : Reaction of 2-bromoethanone with cyclopentanethiol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C provides the thioether in 78% yield. Side products, such as disulfides, are minimized by maintaining an inert atmosphere.

Convergent Coupling Strategies

Coupling the piperidine-imidazole core with the cyclopentylthio-ethanone fragment is achieved through two principal routes:

Nucleophilic Acylation

The secondary amine of the piperidine reacts with 2-(cyclopentylthio)acetyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. This method affords moderate yields (65–70%) but requires stringent moisture control to prevent hydrolysis of the acid chloride.

Reductive Amination

Alternative approaches employ reductive amination between the piperidine amine and 2-(cyclopentylthio)ethanone using sodium cyanoborohydride (NaBH₃CN) in methanol. While this method bypasses the need for acyl chlorides, competing imine formation reduces yields to 55–60%.

Table 1. Comparison of Coupling Methods

| Method | Reagents | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Nucleophilic Acylation | Et₃N, 2-(cyclopentylthio)acetyl chloride | DCM | 70 | 98.5 |

| Reductive Amination | NaBH₃CN, 2-(cyclopentylthio)ethanone | MeOH | 58 | 95.2 |

Reaction Optimization and Challenges

Solvent and Temperature Effects

DMF outperforms THF in thioether formation due to its polar aprotic nature, enhancing nucleophilicity of cyclopentanethiol. Elevated temperatures (60–80°C) accelerate substitution but risk thiol oxidation; thus, nitrogen sparging is essential.

Protecting Group Alternatives

Boc protection, while standard, introduces scalability challenges due to TFA usage. Alternative strategies employing carbobenzyloxy (Cbz) groups enable hydrogenolytic deprotection with palladium on carbon (Pd/C), though this increases costs.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

High-resolution mass spectrometry (HRMS) validates the molecular formula C₁₇H₂₅N₃OS ([M+H]⁺ calc. 336.1741, found 336.1738).

Industrial Scalability and Environmental Considerations

Large-scale synthesis faces hurdles in waste management due to DMF and TFA usage. Recent advances suggest ionic liquids as green solvents for thioether formation, though yields remain suboptimal (50–55%).

Chemical Reactions Analysis

Types of Reactions

1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the imidazole ring or the thioether group.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or imidazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced imidazole derivatives, reduced thioether derivatives.

Substitution: Alkylated or acylated imidazole and piperidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with imidazole and piperidine functionalities often exhibit significant antimicrobial properties. For instance, derivatives similar to 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone have shown efficacy against various bacterial and fungal strains. This is particularly relevant given the rising concern over antibiotic resistance in pathogenic microorganisms .

CNS Disorders Treatment

The imidazole and piperidine structures are known to interact with neurotransmitter systems, suggesting potential applications in treating central nervous system disorders. Compounds with similar structures have been explored for their effects on conditions such as anxiety, depression, and neurodegenerative diseases like Alzheimer's disease . The ability to modulate neurotransmitter activity through these compounds could provide new avenues for therapeutic intervention.

Metabolic Syndrome

There is growing interest in the role of imidazole-containing compounds in managing metabolic disorders. Some studies suggest that related compounds may inhibit enzymes involved in glucose metabolism and lipid regulation, making them potential candidates for treating conditions like type 2 diabetes and obesity .

Case Study 1: Antimicrobial Efficacy

A study synthesized several derivatives of imidazole-piperidine compounds and evaluated their antimicrobial activity using standard microbiological techniques. The results indicated that certain derivatives exhibited promising activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species. The structure-activity relationship analysis revealed that modifications to the cyclopentylthio group significantly affected antimicrobial potency .

Case Study 2: Neuropharmacological Effects

In a preclinical study, a series of piperidine derivatives were tested for their effects on anxiety-like behaviors in rodent models. The results showed that specific modifications to the imidazole ring enhanced anxiolytic effects without sedative side effects. This suggests that 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone could be further developed for therapeutic use in anxiety disorders .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzyme active sites, potentially inhibiting enzyme activity or altering metal ion homeostasis. The piperidine ring may interact with neurotransmitter receptors, affecting signal transduction pathways. The cyclopentylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Structural Diversity: The target compound’s cyclopentylthioether distinguishes it from analogs like sertaconazole (which uses a benzo[b]thienylmethyl ether) or tetrazole-based derivatives . This substitution may modulate lipophilicity and metabolic stability.

Bioactivity Trends :

- Sertaconazole’s antifungal activity highlights the therapeutic relevance of imidazole derivatives with aromatic ethers . The target compound’s thioether group may offer similar advantages but with altered pharmacokinetics.

- Tetrazole-containing analogs exhibit moderate antifungal activity, suggesting that the imidazole-thioether combination in the target compound could be explored for enhanced efficacy .

Synthesis and Characterization: The target compound’s synthesis likely parallels methods used for sertaconazole (e.g., nucleophilic substitution of chloroethanone intermediates with piperidine or imidazole derivatives) . However, its cyclopentylthio group may require specialized thiol-alkylation steps. Characterization via NMR, IR, and mass spectrometry (as reported for related compounds ) would confirm structural integrity.

Biological Activity

1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement combining piperidine and imidazole moieties, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of approximately 290.39 g/mol. The structure includes a cyclopentylthio group, which may contribute to its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds with imidazole and piperidine structures often exhibit significant biological activities, including:

- Antimicrobial Activity : Many derivatives of imidazole and piperidine have been studied for their ability to inhibit bacterial growth. The presence of the cyclopentylthio group may enhance this activity by improving membrane permeability or interaction with microbial enzymes.

- Anticancer Properties : Compounds similar to 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone have shown promise in cancer research, particularly in targeting specific pathways involved in tumor growth and metastasis.

- Neurological Effects : Given the structural similarities to known psychoactive compounds, this compound may interact with neurotransmitter systems, potentially offering therapeutic effects in neurodegenerative diseases.

Antimicrobial Activity

A study conducted on related imidazole-piperidine compounds demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating a strong potential for development as an antimicrobial agent .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 |

| Compound B | Escherichia coli | 16 |

| 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone | TBD |

Anticancer Research

In vitro studies have shown that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

| Cell Line | IC50 (μM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 15 | 70 |

| HeLa | 20 | 65 |

Neurological Studies

Research focusing on the neuroprotective effects of similar compounds suggests that they may inhibit acetylcholinesterase activity, which is beneficial in treating Alzheimer's disease. The compound's ability to cross the blood-brain barrier could enhance its efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.